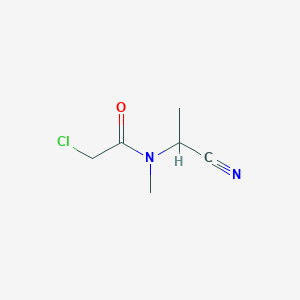
2,4,4,5,5,7-Hexamethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5,5,7-Hexamethylocta-2,6-diene is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5,7-Hexamethylocta-2,6-diene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methyl groups under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of methyl groups to the diene structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can optimize the reaction rates and product formation. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,4,5,5,7-Hexamethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles add to the diene structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2,4,4,5,5,7-Hexamethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,4,5,5,7-Hexamethylocta-2,6-diene involves its interaction with molecular targets through its conjugated diene structure. The delocalized π-electrons facilitate reactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance structures formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene: A simpler conjugated diene with fewer methyl groups.
2,5-Dimethyl-2,4-hexadiene: Another methyl-substituted diene with a different substitution pattern.
Uniqueness
2,4,4,5,5,7-Hexamethylocta-2,6-diene is unique due to its high degree of methyl substitution, which enhances its stability and reactivity compared to less substituted dienes. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
61499-92-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2,4,4,5,5,7-hexamethylocta-2,6-diene |
InChI |
InChI=1S/C14H26/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChI Key |
DVAKBDFNKDFVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C(C)(C)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



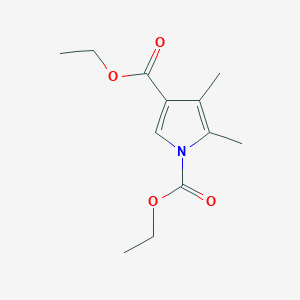
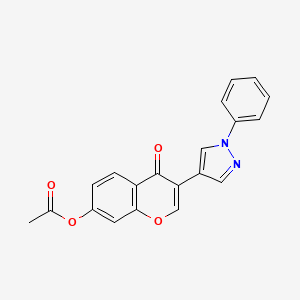

![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)

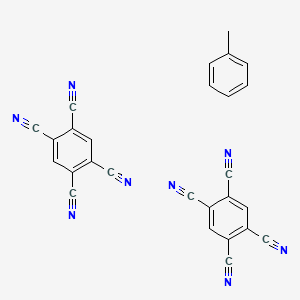
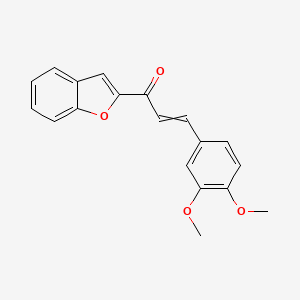
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
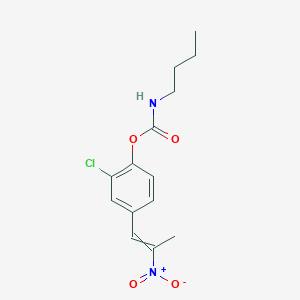
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
